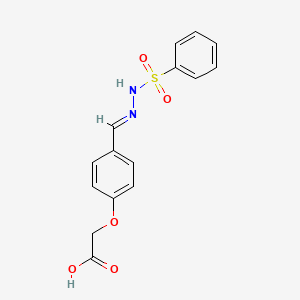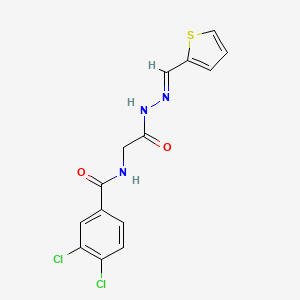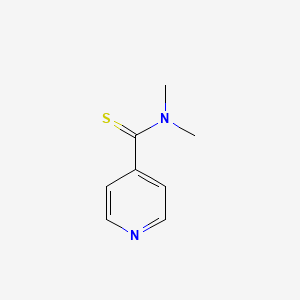![molecular formula C28H29N3O6 B12011256 [2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxybenzoic acid 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl ester benzoates . It features a benzene ring substituted with a methoxy group (CH₃O) and a butoxy group (C₄H₉O) at different positions. The compound exhibits interesting properties due to its unique structure.
Méthodes De Préparation
a. Synthetic Routes: The synthetic route for this compound involves the condensation of 4-methoxy-2-methylaniline 2-methyl-p-anisidine ) with an appropriate acylating agent. Here’s a simplified representation of the reaction:
4-Methoxy-2-methylaniline+Acylating Agent→Compound
b. Reaction Conditions: The specific acylating agent and reaction conditions may vary, but typical conditions involve the use of acid chlorides or anhydrides. The reaction is often carried out in an organic solvent, such as dichloromethane or toluene.
c. Industrial Production Methods: Industrial-scale production of this compound likely employs optimized conditions, catalysts, and purification steps. detailed information on large-scale synthesis remains proprietary.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various reactions, including:
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution at the acyl group or other reactive sites.
Oxidation/Reduction: Depending on the functional groups present.
Hydrolysis: Acidic or alkaline conditions (e.g., NaOH, HCl).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
Major Products: The hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol. Substitution reactions can lead to various derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Incorporating it into polymers or coatings.
Biological Studies: Assessing its effects on cellular processes.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
While detailed comparisons require an extensive literature review, this compound’s unique structure sets it apart from related benzoates. Similar compounds include 4-methoxybenzoic acid methyl ester and 4-methoxybenzaldehyde .
Propriétés
Formule moléculaire |
C28H29N3O6 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-5-16-36-23-13-9-21(10-14-23)28(34)37-24-15-8-20(17-25(24)35-3)18-29-31-27(33)26(32)30-22-11-6-19(2)7-12-22/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
Clé InChI |
FQLHQYXVFNOEAT-RDRPBHBLSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)




![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)



